1-Cyclopentyloxy-3-ethynylbenzene
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Overview
Description
1-Cyclopentyloxy-3-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopentyloxy group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyloxy-3-ethynylbenzene typically involves the following steps:
Formation of the Cyclopentyloxy Group: This can be achieved by reacting cyclopentanol with a suitable halogenating agent to form cyclopentyl halide, which is then reacted with phenol to form cyclopentyloxybenzene.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where cyclopentyloxybenzene is reacted with ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyloxy-3-ethynylbenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Cyclopentyloxy-3-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1-Cyclopentyloxy-3-ethynylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the cyclopentyloxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, affecting pathways such as signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyloxy-4-ethynylbenzene: Similar structure but with the ethynyl group in the para position.
1-Cyclopentyloxy-2-ethynylbenzene: Similar structure but with the ethynyl group in the ortho position.
1-Methoxy-3-ethynylbenzene: Similar structure with a methoxy group instead of a cyclopentyloxy group.
Uniqueness
1-Cyclopentyloxy-3-ethynylbenzene is unique due to the specific positioning of the cyclopentyloxy and ethynyl groups on the benzene ring, which can result in distinct chemical reactivity and interaction profiles compared to its analogs .
Properties
IUPAC Name |
1-cyclopentyloxy-3-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-11-6-5-9-13(10-11)14-12-7-3-4-8-12/h1,5-6,9-10,12H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSXFLDIXBBQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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